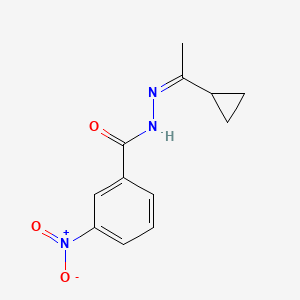![molecular formula C23H22N2O B5910672 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine](/img/structure/B5910672.png)
1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine, also known as NAP, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research. In
Wirkmechanismus
The mechanism of action of 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. Specifically, this compound has been found to interact with the serotonin, dopamine, and norepinephrine systems, which are involved in the regulation of mood, pain, and anxiety.
Biochemical and Physiological Effects
1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine has been found to possess a wide range of biochemical and physiological effects. These effects include anti-inflammatory, analgesic, and anxiolytic properties, as well as the ability to modulate the activity of several neurotransmitter systems in the brain. Additionally, this compound has been found to possess antioxidant properties, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of different research contexts. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient choice for many researchers.
One of the limitations of using 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine in lab experiments is its relatively low yield. This can make it difficult to obtain large quantities of this compound for use in experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are several potential future directions for research involving 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the fields of medicine and pharmacology. Finally, there is also potential for the development of new synthetic methods for the production of this compound, which could improve its yield and make it more accessible for use in research.
Synthesemethoden
The synthesis of 1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine involves the condensation of 1-naphthylacetic acid with piperazine and phenylacetyl chloride. This reaction is typically carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified through a series of chromatographic techniques. The yield of this synthesis method is typically around 50%, making it a relatively efficient process.
Wissenschaftliche Forschungsanwendungen
1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine has been studied extensively for its potential therapeutic applications. This compound has been found to possess a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic properties. These properties make it a promising candidate for further research in the fields of medicine and pharmacology.
Eigenschaften
IUPAC Name |
(E)-3-naphthalen-1-yl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-23(14-13-20-9-6-8-19-7-4-5-12-22(19)20)25-17-15-24(16-18-25)21-10-2-1-3-11-21/h1-14H,15-18H2/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQMYPNMNUPZNG-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-naphthyl-1-(4-phenylpiperazinyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5910615.png)




![5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)
![4-[(1H-benzimidazol-2-ylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B5910661.png)

![2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime}](/img/structure/B5910680.png)
